5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol

Drug Discovery ADME Prediction Lipophilicity

Researchers synthesizing thieno[2,3-d]pyrimidine-based kinase inhibitors face limited derivatization options with the 4-chloro analog. This compound solves this with a reactive 4-thiol group enabling chemoselective alkylation, metal-catalyzed cross-coupling, and disulfide formation. • Enables one-step synthesis of thioether-linked libraries targeting hydrophobic kinase pockets (e.g., VEGFR-2) • Direct conjugation to fluorophores or biotin handles without pre-functionalization • Well-defined thione tautomer ensures consistent molecular docking and SAR reproducibility. Sourced from ISO-certified production; available for immediate global shipment.

Molecular Formula C12H7ClN2S2
Molecular Weight 278.8 g/mol
CAS No. 315676-32-5
Cat. No. B380458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol
CAS315676-32-5
Molecular FormulaC12H7ClN2S2
Molecular Weight278.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)Cl
InChIInChI=1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16)
InChIKeyOBZFUUIPSWALDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.5 [ug/mL] (The mean of the results at pH 7.4)

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol (CAS 315676-32-5) Procurement Profile: A Key Thienopyrimidine Intermediate for Targeted Synthesis


5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol, also cataloged as its thione tautomer 5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione, is a heterocyclic building block built on a thieno[2,3-d]pyrimidine core [1]. This compound is characterized by a 4-chlorophenyl substituent at the 5-position and a reactive thiol group at the 4-position, which presents as a thione in its predominant form, giving it a molecular weight of 278.8 g/mol [1]. Its distinct chemical structure positions it as a versatile intermediate in medicinal chemistry for generating compound libraries through sulfur-specific derivatization.

Why 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is Not a Commodity Scaffold: The Critical Role of the 4-Thiol Group in Synthetic Versatility


While the thieno[2,3-d]pyrimidine scaffold is a recognized pharmacophore, simple substitution with a close analog like 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (CAS 331761-46-7) fails to replicate the synthetic utility of this compound [1]. The strategic value of 5-(4-chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol lies in its distinct 4-thiol/thione group, which enables a suite of chemoselective reactions—including metal-catalyzed cross-couplings, nucleophilic substitutions, and disulfide formation—that are chemically inaccessible to the 4-chloro analog . This functional group divergence means the compound is not an interchangeable endpoint but a crucial, reactive node for constructing diverse molecular architectures.

Quantitative Differential Evidence for 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol: A Comparator-Based Analysis for Informed Procurement


Lipophilicity Profile vs. Unsubstituted Parent Scaffold: A 2.3 Log Unit Difference Influencing Bioavailability and Permeability

A critical differentiator for 5-(4-chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is its substantially higher predicted lipophilicity compared to the unsubstituted parent scaffold, thieno[2,3-d]pyrimidine-4-thiol (CAS 14080-55-8). The target compound's XLogP3-AA value is 3.6, which is a 2.3 log unit increase over the parent compound's value of 1.3 [1][2]. This quantitative difference significantly impacts the compound's suitability for programs aiming to optimize passive membrane permeability and target engagement of hydrophobic binding sites, without requiring additional post-synthetic modifications to increase hydrophobicity.

Drug Discovery ADME Prediction Lipophilicity

Divergent Reactivity: Chemoselective Thiol vs. Inert Chlorine for Targeted Derivatization

A key procurement decision point between 5-(4-chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol and its closest structural analog, 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (CAS 331761-46-7), is their distinct functional group reactivity. The target compound's nucleophilic 4-thiol/thione group enables chemoselective reactions (e.g., alkylation, acylation, metal coordination) that are not possible with the 4-chloro analog's electrophilic carbon center, which is restricted to nucleophilic aromatic substitution or metal-catalyzed coupling under specific conditions . This fundamental difference makes the target compound exclusively suitable for generating thioether, disulfide, or metal-chelating derivatives in a single, high-yielding step.

Medicinal Chemistry Chemical Biology Probe Design

Tautomeric Stability and Structural Pre-organization for Molecular Recognition

The compound exists as a stabilized thione tautomer (5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione), a structural feature with significant implications for molecular recognition. This contrasts with the 4-hydroxy analog (thieno[2,3-d]pyrimidin-4-ol), which has a predicted pKa of 8.73 and a different hydrogen-bonding profile [1]. The thione tautomer provides a softer sulfur hydrogen-bond acceptor, potentially leading to selectivity advantages in binding sites that favor sulfur interactions over oxygen, a concept supported by docking studies of related thienopyrimidines into kinase ATP-binding pockets [2].

Structural Biology Computational Chemistry Drug Design

Defined Application Scenarios for 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol Based on Evidence-Based Differentiation


Synthesis of Thioether-Linked Kinase Inhibitor Libraries

Given its 4-thiol group's distinct nucleophilic character and a 2.3 log unit higher lipophilicity compared to the unsubstituted parent scaffold, this compound is ideally suited for the rapid, one-step synthesis of thioether-linked libraries targeting hydrophobic kinase pockets [1]. The thiol group can be alkylated with diverse electrophiles to generate focused libraries for SAR studies against targets like VEGFR-2, where the thieno[2,3-d]pyrimidine core is a validated recognition motif [2].

Construction of Dually Fluorescent and Affinity-Based Chemical Probes

The chemoselective reactivity of the thiol group enables the direct conjugation of the thieno[2,3-d]pyrimidine scaffold to fluorophores or biotin handles without the need for pre-functionalization [1]. This makes the compound a strategic procurement choice for chemical biology groups developing probes for target identification and cellular imaging, as its use minimizes synthetic steps compared to starting from the 4-chloro analog, which would necessitate palladium-catalyzed cross-coupling [1].

Computational Drug Design Requiring a Predetermined Tautomeric State

For teams using structure-based drug design, this compound's well-defined thione tautomer provides a consistent and reproducible state for molecular docking and dynamics simulations, unlike others that may exist as tautomeric mixtures [1]. This ensures accuracy in predicting binding poses and interaction energies with biological targets where the sulfur atom acts as a key hydrogen-bond acceptor [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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